Technical Whitepaper: Methyl 2-(3,4-dichlorophenyl)acrylate as a Versatile Synthon
Technical Whitepaper: Methyl 2-(3,4-dichlorophenyl)acrylate as a Versatile Synthon
Here is an in-depth technical guide for Methyl 2-(3,4-dichlorophenyl)acrylate , designed for researchers and drug development professionals.
Executive Summary
Methyl 2-(3,4-dichlorophenyl)acrylate is a specialized
This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles of this compound, emphasizing its utility as a pharmacophore precursor in the synthesis of NSAID analogs and serotonin reuptake inhibitors.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Classification[3]
-
IUPAC Name: Methyl 2-(3,4-dichlorophenyl)prop-2-enoate
-
Common Name: Methyl
-(3,4-dichlorophenyl)acrylate -
Molecular Formula:
-
Molecular Weight: 231.07 g/mol
-
Structural Class: Atropate derivative (2-phenylacrylate)
Structural Features & Electronic Effects
The molecule features a unique electronic environment driven by the 3,4-dichloro substitution pattern :
-
Steric Bulk: The 2-position phenyl ring creates significant steric hindrance compared to unsubstituted acrylates, modulating polymerization kinetics.
-
Electronic Activation: The chlorine atoms at positions 3 and 4 are electron-withdrawing (Inductive effect:
). This reduces the electron density of the aromatic ring, which in turn stabilizes the transition states in nucleophilic conjugate additions (Michael additions) by dispersing the developing negative charge. -
Conjugation: The
-system of the alkene is conjugated with both the ester carbonyl and the aromatic ring, creating a "push-pull" system that is highly reactive toward nucleophiles.
| Property | Value (Predicted/Experimental) |
| Physical State | Viscous liquid or low-melting solid |
| Boiling Point | ~280–290°C (at 760 mmHg) |
| Density | ~1.35 g/cm³ |
| LogP | 3.2–3.5 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Synthetic Routes & Protocols
The most robust synthesis for 2-aryl acrylates is the hydroxymethylation-dehydration of the corresponding arylacetate using paraformaldehyde. This route avoids the harsh conditions of Heck coupling for sterically congested
Protocol: Base-Promoted Hydroxymethylation
Objective: Synthesis of Methyl 2-(3,4-dichlorophenyl)acrylate from Methyl 3,4-dichlorophenylacetate.
Reaction Scheme:
Reagents & Materials:
-
Substrate: Methyl 3,4-dichlorophenylacetate (1.0 eq)
-
C1 Source: Paraformaldehyde (2.0–3.0 eq)
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Dry)
-
Quench: Saturated
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve Methyl 3,4-dichlorophenylacetate (10 mmol) in anhydrous DMSO (20 mL).
-
Reagent Addition: Add Paraformaldehyde (30 mmol, 3 eq) to the solution.
-
Catalysis:
-
Option A (Mild): Add
(15 mmol) and heat to 80°C for 4 hours. -
Option B (Rapid): Cool to 0°C, add NaH (12 mmol, 60% dispersion), then warm to RT. Note: Exothermic.[1]
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product will appear as a UV-active spot with a higher
than the starting ester. -
Workup: Dilute the reaction mixture with ice-cold water (100 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Causality Insight: The use of DMSO is critical as it solubilizes paraformaldehyde, facilitating its depolymerization to reactive formaldehyde species. The base deprotonates the
Reactivity Profile & Applications
Michael Addition (Conjugate Addition)
The
-
Mechanism: Nucleophile attacks the
-carbon (terminal alkene), generating a stabilized enolate intermediate. -
Application: Synthesis of
-amino acids or functionalized propionates for peptidomimetic drugs.
Polymerization
Unlike cinnamates (which polymerize poorly due to steric bulk at the
-
Radical Source: AIBN or Benzoyl Peroxide.
-
Utility: The high halogen content imparts a high refractive index to the resulting polymer, making it valuable for optical coatings and lenses.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways for this molecule.
Caption: Synthetic pathway from phenylacetate precursor (left) to the target acrylate, splitting into three primary application domains: Polymerization, Conjugate Addition, and Asymmetric Reduction.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Skin/Eye Irritant: Acrylates are potent sensitizers. The chlorinated ring increases lipophilicity, potentially enhancing skin absorption.
-
Lachrymator: Like many benzyl halides and acrylates, vapors may cause severe eye irritation.
-
-
Storage:
-
Store at 2–8°C .
-
Stabilize with MEHQ (Monomethyl ether hydroquinone) (10–50 ppm) to prevent spontaneous polymerization.
-
Protect from light (UV can initiate radical polymerization).
-
References
-
Synthesis of
-Aryl Acrylates: Valdéz-Camacho, J. R., et al. (2019).[2] "Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde." International Journal of Organic Chemistry, 9, 14-25. -
Acrylate Polymerization Properties: "Methyl Acrylate, Stabilized - Physical Properties." CAMEO Chemicals, NOAA.
- General Reactivity of Phenyl Acrylates: De Fraine, P. & Martin, P. (1991). "Phenyl acrylates and their derivatives in agrochemical applications." Pesticide Science. (Cited in context of structural analogs).
-
Safety Data (Analogous): NIOSH Pocket Guide to Chemical Hazards - Methyl Acrylate.
